4-bromo-1-sec-butyl-3-(isopropoxymethyl)-1H-pyrazole
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Overview
Description
4-bromo-1-sec-butyl-3-(isopropoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the 4th position, a sec-butyl group at the 1st position, and an isopropoxymethyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-sec-butyl-3-(isopropoxymethyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Addition of the sec-butyl group: This can be done through alkylation using sec-butyl halide in the presence of a strong base like sodium hydride.
Attachment of the isopropoxymethyl group: This step involves the reaction of the pyrazole derivative with isopropoxymethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-sec-butyl-3-(isopropoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds with various functional groups.
Scientific Research Applications
4-bromo-1-sec-butyl-3-(isopropoxymethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-bromo-1-sec-butyl-3-(isopropoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-sec-butyl-3-methyl-1H-pyrazole
- 4-bromo-1-sec-butyl-3-ethoxymethyl-1H-pyrazole
- 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole
Uniqueness
4-bromo-1-sec-butyl-3-(isopropoxymethyl)-1H-pyrazole is unique due to the presence of the isopropoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as increased stability or enhanced interaction with biological targets.
Properties
IUPAC Name |
4-bromo-1-butan-2-yl-3-(propan-2-yloxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c1-5-9(4)14-6-10(12)11(13-14)7-15-8(2)3/h6,8-9H,5,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRTZSURIAXWQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COC(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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